2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Condensation Reaction: Starting with the condensation of an appropriate aldehyde with a β-keto ester in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Modification: Introduction of the pyridin-2-yl and o-tolyl groups through nucleophilic substitution or other suitable reactions.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and tolyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridinyl or tolyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Pyridinyl Compounds: Molecules containing the pyridinyl group with varying functional groups.
Tolyl Compounds: Compounds featuring the tolyl group in different chemical contexts.
Uniqueness
The uniqueness of 2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
361194-69-6 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-4-(2-methylphenyl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-3-4-9-16(14)21-20(23(28)26-19-12-5-6-13-24-19)15(2)25-17-10-7-11-18(27)22(17)21/h3-6,8-9,12-13,21,25H,7,10-11H2,1-2H3,(H,24,26,28) |
InChI Key |
FEBHLVREBIFVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=N4)C |
Origin of Product |
United States |
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